molecular formula C16H18N4O4 B14983925 5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14983925
M. Wt: 330.34 g/mol
InChI Key: FKNNJSYGVIINHM-UHFFFAOYSA-N
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Description

6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to cyclization with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .

Scientific Research Applications

6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

6-hydroxy-5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C16H18N4O4/c1-19-14(21)13(15(22)20(2)16(19)23)12-8-11(17-18-12)9-4-6-10(24-3)7-5-9/h4-7,11,17,21H,8H2,1-3H3

InChI Key

FKNNJSYGVIINHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=NNC(C2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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